Product packaging for 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione(Cat. No.:)

3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B13268864
M. Wt: 186.23 g/mol
InChI Key: NSMFKWBTMPTRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione is a novel chemical entity designed for research purposes, integrating the thiazolidine-2,4-dione (TZD) pharmacophore with a pyrrolidin-3-yl moiety. The TZD core is a privileged scaffold in medicinal chemistry, well-known for its significance in metabolic disorder research . The strategic incorporation of an N-heterocyclic amine like the pyrrolidinyl group is documented to enhance metabolic stability and increase biological activity in molecular structures . This specific substitution is a subject of interest for developing new therapeutic agents. Preliminary research on analogous TZD derivatives suggests potential application in investigating mechanisms relevant to Type 2 Diabetes Mellitus. These compounds have been shown to act through multiple pathways, including activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), similar to rosiglitazone, and inhibition of key enzymes like alpha-glucosidase and aldose reductase . Furthermore, TZD-based compounds have demonstrated significant value in antimicrobial research. Some derivatives exhibit potent antifungal activity by targeting the fungal cell wall, a mechanism of action associated with disrupting glucose transport, which distinguishes them from existing antifungal classes . Researchers can utilize this compound to explore these mechanisms and others in biochemical and cellular assays. This product is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2S B13268864 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

3-pyrrolidin-3-yl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C7H10N2O2S/c10-6-4-12-7(11)9(6)5-1-2-8-3-5/h5,8H,1-4H2

InChI Key

NSMFKWBTMPTRPZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2C(=O)CSC2=O

Origin of Product

United States

Synthetic Methodologies for 3 Pyrrolidin 3 Yl Thiazolidine 2,4 Dione and Its Analogues

Overview of Established Synthetic Routes to the Thiazolidine-2,4-dione Core Structure

The thiazolidine-2,4-dione (TZD) ring is a privileged scaffold in medicinal chemistry, and its synthesis has been well-established for decades. nih.govnih.gov The most prevalent and direct method involves the condensation reaction between thiourea (B124793) and an α-haloacetic acid, typically chloroacetic acid. nih.govjuniperpublishers.com The reaction is generally performed under reflux in an aqueous acidic medium, such as hydrochloric acid, for several hours. nih.govresearchgate.net The proposed mechanism involves an initial S-alkylation of thiourea by chloroacetic acid, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carboxylic acid carbon, leading to the formation of the five-membered heterocyclic ring. nih.gov

Variations of this classical approach have been developed to improve yield, reduce reaction times, and simplify purification. One significant improvement is the use of microwave irradiation. mdpi.com For instance, reacting thiourea and chloroacetic acid in water under microwave conditions (e.g., 110 °C) can dramatically shorten the reaction time to minutes while achieving high yields (approx. 90%). mdpi.com Other less common, historical methods for TZD core synthesis include the reaction of ethyl chloroacetate (B1199739) with potassium thiocyanate, which proceeds through an intermediate that cyclizes upon acidification, though this method requires caution due to the potential liberation of toxic hydrogen cyanide gas. nih.gov

Table 1: Comparison of Synthetic Methods for the Thiazolidine-2,4-dione Core
MethodReagentsTypical ConditionsAdvantagesDisadvantagesReference
Conventional HeatingThiourea, Chloroacetic Acid, HClReflux in water, 8-12 hoursWell-established, inexpensive reagentsLong reaction times, moderate yields nih.govresearchgate.net
Microwave-AssistedThiourea, Chloroacetic AcidMicrowave irradiation in water, ~12 minutesRapid reaction, high yields, energy efficientRequires specialized microwave reactor mdpi.com
Thiocyanate RouteEthyl Chloroacetate, Potassium ThiocyanateReaction followed by acidic workupAlternative pathwayGeneration of toxic HCN gas nih.gov

Strategies for Regioselective Introduction of the Pyrrolidin-3-yl Moiety

Attaching the pyrrolidin-3-yl group to the N-3 position of the thiazolidine-2,4-dione ring is the key step in the synthesis of the target compound. This transformation requires a regioselective N-alkylation reaction. The nitrogen atom at the N-3 position of the TZD core is part of an imide functional group, rendering its proton acidic (pKa ~6-7) and readily removable by a suitable base.

A primary strategy is the direct N-alkylation of the pre-formed TZD core with a pyrrolidine (B122466) derivative bearing a suitable leaving group at the 3-position. This involves deprotonating the TZD with a base, such as potassium carbonate (K2CO3), potassium hydroxide (B78521) (KOH), or triethylamine (B128534) (NEt3), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.govarkat-usa.org The resulting TZD anion then acts as a nucleophile, displacing a leaving group from a protected pyrrolidine electrophile, such as N-Boc-3-bromopyrrolidine or N-Boc-3-tosyloxypyrrolidine. The use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on the pyrrolidine nitrogen is essential to prevent side reactions.

Another powerful method for forming the C-N bond is the Mitsunobu reaction. wikipedia.orgnih.gov This reaction allows for the coupling of the TZD nucleophile with a protected 3-hydroxypyrrolidine, such as N-Boc-3-hydroxypyrrolidine. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol carbon, a crucial consideration for stereoselective synthesis. wikipedia.org

Stereoselective and Asymmetric Synthesis Approaches for Chiral Derivatives

The pyrrolidin-3-yl moiety contains a stereocenter; therefore, 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione is a chiral molecule. The synthesis of specific enantiomers, (R)- or (S)-3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione, requires stereoselective or asymmetric approaches.

The most straightforward and common strategy is a chiral pool synthesis. This approach utilizes an enantiomerically pure starting material derived from natural sources. mdpi.com Commercially available (R)- or (S)-N-Boc-3-hydroxypyrrolidine can be used as the chiral precursor. When employing the N-alkylation strategy with a tosylate or halide derivative, the stereochemistry of the starting material is retained, assuming an SN2 reaction mechanism.

Alternatively, if the Mitsunobu reaction is used with an enantiopure alcohol like (R)-N-Boc-3-hydroxypyrrolidine, the reaction proceeds with inversion of configuration. wikipedia.org This stereospecificity allows for the predictable synthesis of the (S)-enantiomer of the final product. This method is particularly valuable for accessing the opposite enantiomer from a readily available chiral alcohol.

While asymmetric catalysis for the direct N-alkylation of TZD is not widely reported, methods for the asymmetric synthesis of the chiral pyrrolidine precursors are well-documented. mdpi.comresearchgate.net These advanced strategies can provide access to a wide variety of enantiomerically enriched pyrrolidine building blocks for incorporation into the final molecule.

Application of Green Chemistry Principles in the Synthesis of the Compound

Green chemistry principles, which aim to reduce waste and minimize the use of hazardous substances, can be effectively applied to the synthesis of this compound. These principles can be integrated into both the formation of the TZD core and the subsequent N-alkylation step.

As previously mentioned, microwave-assisted synthesis is a key green technique that significantly reduces reaction times and energy consumption for the TZD core formation. mdpi.com Furthermore, performing reactions in environmentally benign solvents, such as water or ethanol (B145695), is preferred over hazardous organic solvents. nih.govmdpi.com

For the N-alkylation step, the use of phase-transfer catalysis (PTC) can enhance efficiency and reduce the need for harsh solvents. A PTC system, such as using potassium hydroxide as the base with tert-butylammonium (B1230491) hydrogen sulfate (B86663) in a biphasic water/toluene (B28343) system, can facilitate the reaction under milder, greener conditions. mdpi.com Another approach reports the use of triethylamine as both a base and a solvent for the N-alkylation of TZD at room temperature, which simplifies the procedure and avoids more hazardous solvents. arkat-usa.org

Table 2: Green Chemistry Approaches in TZD Synthesis
PrincipleApplicationBenefitReference
Alternative Energy SourceMicrowave irradiation for TZD core synthesisReduced reaction time from hours to minutes; energy savings mdpi.com
Safer SolventsUsing water or ethanol instead of toluene or DMFReduced toxicity and environmental impact nih.govmdpi.com
CatalysisPhase-transfer catalysis (PTC) for N-alkylationEnhanced reaction rates, milder conditions, reduced solvent use mdpi.com
Atom EconomyOne-pot, multi-component reactionsReduces intermediate isolation steps, saving solvent and energy nih.gov

Chemoenzymatic Synthesis Methodologies for Structural Elaboration

While no specific chemoenzymatic route for the total synthesis of this compound has been reported, enzymatic methods offer powerful tools for the preparation of chiral intermediates or the resolution of racemic mixtures.

A highly plausible chemoenzymatic strategy would involve the kinetic resolution of a racemic precursor. For example, a racemic mixture of N-Boc-3-hydroxypyrrolidine could be subjected to acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme would selectively acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (e.g., the S-enantiomer) as the unreacted alcohol. The resulting mixture of alcohol and ester can then be easily separated by chromatography, providing access to both enantiomers of the key pyrrolidine intermediate.

Similarly, if the final compound were synthesized as a racemate and contained a functional handle (like an ester), a hydrolase could be used to selectively hydrolyze one enantiomer, facilitating separation. These methods provide a green and highly selective alternative to traditional chiral resolution or asymmetric synthesis for obtaining enantiomerically pure compounds.

High-Throughput Synthesis and Combinatorial Chemistry Approaches for Analogue Generation

High-throughput and combinatorial chemistry approaches are essential for drug discovery, enabling the rapid synthesis of large libraries of related compounds for structure-activity relationship (SAR) studies. researchgate.net The synthesis of this compound is amenable to such strategies for generating a diverse library of analogues.

A common combinatorial approach would involve parallel synthesis. One could react the core thiazolidine-2,4-dione scaffold with a diverse library of substituted pyrrolidine building blocks. For instance, a collection of different 3-halopyrrolidines or 3-hydroxypyrrolidines with various substituents on the pyrrolidine ring or at the N-1 position could be reacted in parallel in a multi-well plate format. Microwave-assisted synthesis is particularly well-suited for this approach, as it can accelerate the reactions and allow for rapid library production. mdpi.com

Conversely, a library could be generated by fixing the pyrrolidin-3-yl moiety and reacting it with a library of precursors that form different heterocyclic cores, thus exploring alternatives to the TZD scaffold. The efficiency of these methods allows for the creation of hundreds of distinct analogues, which can then be screened to identify compounds with optimized properties.

Table 3: Example of a Combinatorial Library Design
ScaffoldBuilding Block Set A (Pyrrolidine Derivatives)Building Block Set B (Aldehydes for C-5)Resulting Library
Thiazolidine-2,4-dioneN-Boc-3-bromopyrrolidineBenzaldehydeA library of N-3 and C-5 disubstituted TZD analogues
N-Benzyl-3-bromopyrrolidine4-Chlorobenzaldehyde
N-Boc-4-fluoro-3-bromopyrrolidine2-Thiophenecarboxaldehyde

Elucidation of Biological Activity and Mechanistic Pathways of 3 Pyrrolidin 3 Yl Thiazolidine 2,4 Dione

Target Identification and Validation Strategies for 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione

No publicly available studies have been identified that report on the specific biological targets of this compound or the strategies used for its target validation.

Molecular Mechanisms of Action in Defined Cellular Systems (e.g., Enzyme Inhibition Kinetics, Receptor Binding Modulations)

There is no available data concerning the molecular mechanisms of action for this compound, including information on enzyme inhibition kinetics or receptor binding modulations.

Perturbations of Intracellular Signaling Pathways by the Compound

Research detailing any perturbations of intracellular signaling pathways by this compound has not been found in the public scientific literature.

Cellular Phenotypic Responses Induced by this compound (e.g., Modulating Cell Proliferation, Inducing Apoptosis, Influencing Differentiation)

There are no published reports on the cellular phenotypic responses induced by this compound.

Interactions with Specific Biological Macromolecules (e.g., Protein-Ligand Interactions, Nucleic Acid Binding)

Information regarding the interaction of this compound with specific biological macromolecules is not available.

Investigation of Epigenetic Modulatory Activities Attributed to the Compound

No studies have been found that investigate the potential epigenetic modulatory activities of this compound.

In Vitro Efficacy and Potency Assessments in Cell-Based and Biochemical Assays (e.g., IC50, EC50 Determinations)

There is no publicly available data on the in vitro efficacy and potency of this compound, such as IC50 or EC50 values.

Selectivity Profiling and Off-Target Interaction Analysis for this compound

Information regarding the selectivity and off-target interactions of this compound is not available in the public scientific literature.

Selectivity profiling is a critical step in drug discovery. It involves testing a compound against a wide panel of related and unrelated biological targets (such as other receptors, enzymes, and ion channels) to determine its specificity. A highly selective compound will interact strongly with its intended target while having minimal interaction with other molecules in the body. This is crucial for minimizing the potential for side effects.

Off-target interactions, which are any interactions with molecules other than the intended therapeutic target, are also a key focus of safety pharmacology. These interactions can lead to unforeseen adverse effects. The process of identifying these interactions often involves screening the compound against a broad panel of targets known to be involved in adverse drug reactions.

For other thiazolidine-2,4-dione derivatives, research has shown varying degrees of selectivity. For instance, some analogs have been developed to be highly selective for specific subtypes of receptors, while others have been found to interact with multiple targets. This highlights the importance of empirical testing for each unique derivative.

Without specific studies on this compound, any discussion of its selectivity profile or potential off-target effects would be purely speculative. The precise nature of the pyrrolidin-3-yl substituent would be expected to influence the compound's binding properties and, consequently, its selectivity and off-target profile. However, without experimental data, it is impossible to provide a scientifically accurate account.

It is possible that this compound has been synthesized and tested by a private pharmaceutical company and the data has not been published, or it may be a novel compound that has not yet been studied. Until research on this specific molecule is conducted and published, its biological characteristics will remain unknown.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 Pyrrolidin 3 Yl Thiazolidine 2,4 Dione

Systematic Modification of the Pyrrolidine (B122466) Ring: Impact on Biological Activity

The pyrrolidine ring, connected at the N-3 position of the thiazolidine-2,4-dione core, plays a significant role in modulating the molecule's pharmacological profile. Studies on related TZD-derived hybrids have shown that incorporating N-heterocyclic structures, such as a pyrrolidinyl group, can lead to compounds with enhanced metabolic stability and increased biological activity. nih.gov

Modifications to the pyrrolidine ring itself are a key strategy for optimizing activity. The structure-activity relationship of pyrrolidine derivatives in other contexts has shown that substituents on the ring strongly influence potency. For instance, the addition of electron-donating groups, such as a methoxy (B1213986) group, on an associated aromatic ring has been shown to enhance the inhibitory activity of pyrrolidine derivatives against enzymes like α-amylase and α-glucosidase. nih.gov Conversely, introducing bulky or hydrophobic groups could alter the compound's interaction with hydrophobic pockets in a target protein. The placement of substituents on the pyrrolidine ring would be crucial, affecting the ring's conformation and how it presents its functional groups to the binding site.

Exploration of Substituent Effects on the Thiazolidine-2,4-dione Core and Resultant Biological Changes

The thiazolidine-2,4-dione core is susceptible to modification at several positions, most notably the C-5 position. mdpi.comnih.govmdpi.com The introduction of a substituent at this position, often via a Knoevenagel condensation reaction, is a common strategy to modulate biological activity. nih.gov The nature of the substituent at C-5 dramatically influences the compound's potency and target specificity.

For example, the introduction of a benzylidene group at the C-5 position is a well-explored modification. The electronic properties of this aromatic ring are critical. A general trend observed is that electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methoxy, hydroxyl) on the benzylidene ring can significantly alter the biological activity. nih.govnih.gov Studies on 5-arylidene-thiazolidine-2,4-dione derivatives have demonstrated varied anticancer activities depending on the substitution pattern.

CompoundSubstituent (Ar) at C-5 PositionTarget Cell LineActivity (IC50 in µM)Reference
3a2-ChlorophenylA549 (Lung Carcinoma)38 researchgate.net
3b2,3-DichlorophenylA549 (Lung Carcinoma)37 researchgate.net
-2-NitrophenylMCF-7 (Breast Cancer)60 researchgate.net
-3-NitrophenylMCF-7 (Breast Cancer)55 researchgate.net
-4-NitrophenylMCF-7 (Breast Cancer)50 researchgate.net

As the table illustrates, even minor changes in the position or nature of the substituent on the C-5 arylidene ring can lead to significant differences in cytotoxic potency. For instance, a chloro group at the ortho position (Compound 3a) results in an IC50 value of 38 µM against the A549 cell line. researchgate.net

Influence of Stereochemistry on the Biological Profile and Mechanism of 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione

Stereochemistry is a critical determinant of biological activity, as molecular targets like enzymes and receptors are chiral. The this compound molecule possesses a chiral center at the C-3 position of the pyrrolidine ring. Consequently, it can exist as two distinct enantiomers, (R) and (S). These enantiomers can exhibit different pharmacological profiles due to their differential ability to interact with the three-dimensional architecture of a binding site. One enantiomer may fit optimally and elicit a strong response, while the other may bind less effectively or not at all.

Furthermore, if a substitution is introduced at the C-5 position of the TZD ring via a double bond (e.g., a benzylidene group), this can introduce Z/E geometric isomerism. The configuration of this double bond dictates the spatial orientation of the substituent and significantly impacts how the molecule fits within a receptor's active site. researchgate.net The combination of chirality at the pyrrolidine ring and potential geometric isomerism at the TZD core means that multiple diastereomers could exist, each with a potentially unique biological profile.

Analysis of Linker Region Modifications and their Biological Implications

In the parent compound, the pyrrolidine ring is directly attached to the nitrogen atom of the TZD core. However, introducing a linker between these two moieties is a common drug design strategy to optimize activity. The length, flexibility, and chemical nature of a linker can fine-tune the orientation of the pyrrolidine ring relative to the TZD core, allowing for optimal interactions with a biological target.

For example, studies have explored inserting an N-phenylacetamide linker at the N-3 position. nih.gov The synthesis of compounds like (Z)-2-(2,4-dioxo-5-(thiophen-2-ylmethylene) thiazolidin-3-yl)-N-phenylacetamides demonstrates this approach. nih.gov Such modifications can enhance binding affinity by allowing the terminal group (in this case, the pyrrolidine ring) to reach and interact with distant sub-pockets within the target's binding site that might otherwise be inaccessible. The linker itself can also contribute to binding through hydrogen bonds or hydrophobic interactions.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches for Optimization

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For the thiazolidine-2,4-dione class of compounds, a general pharmacophore model has been established. researchgate.net This model typically includes:

Hydrogen Bond Acceptors: The two carbonyl groups (at C-2 and C-4) of the TZD ring are key hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group of the TZD ring (if unsubstituted at C-5) can act as a hydrogen bond donor.

Hydrophobic/Aromatic Features: Substituents at the N-3 and C-5 positions often provide crucial hydrophobic or aromatic interactions.

In the case of this compound, the pyrrolidine ring would serve as a key hydrophobic feature, while the TZD core provides the essential hydrogen bonding capabilities. Ligand-based drug design would use this model to propose modifications, such as adding functional groups to the pyrrolidine ring to introduce new hydrogen bond donor/acceptor sites or altering its size to better fit a known hydrophobic pocket.

Binding Site Mapping and Detailed Interaction Analysis with Molecular Targets

Molecular docking and dynamics simulations are computational techniques used to predict and analyze how a ligand binds to its molecular target. vensel.orgrsc.org For TZD derivatives, a well-studied target is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), where they act as agonists. nih.govvensel.org

Docking studies of TZD analogues into the PPARγ ligand-binding domain reveal a conserved binding mode. ijper.org The acidic TZD head group typically forms a network of hydrogen bonds with key amino acid residues such as Ser289, His323, His449, and Tyr473. The substituent at the N-3 position, in this case, the pyrrolidinyl group, would extend into a hydrophobic portion of the binding pocket. The specific orientation and interactions of the pyrrolidine ring would be crucial for affinity and efficacy. Molecular dynamics simulations can further assess the stability of these interactions over time, confirming whether the proposed binding mode is favorable. rsc.org

Computational and Theoretical Investigations of 3 Pyrrolidin 3 Yl Thiazolidine 2,4 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory, Electronic Structure Analysis)

No published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) analysis, for 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione were found. Such studies would typically provide insights into the molecule's electronic properties, including HOMO-LUMO energy gaps, molecular electrostatic potential, and orbital distributions, which are fundamental for understanding its reactivity and intermolecular interactions.

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes

There are no specific molecular docking or molecular dynamics (MD) simulation studies available in the scientific literature for this compound. Research in this area would be necessary to predict its binding affinity and mode of interaction with specific biological targets, as well as to assess the stability of any potential compound-target complexes over time.

In Silico Predictions of Molecular Properties Relevant to In Vitro Studies (e.g., Binding Affinity Prediction, Conformational Stability)

Specific in silico predictions for molecular properties of this compound, such as binding affinity to particular proteins or detailed conformational stability analyses, are not documented in available research. These predictive studies are crucial for guiding experimental in vitro assays.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

No Quantitative Structure-Activity Relationship (QSAR) models that include this compound have been published. Development of a QSAR model would require a dataset of structurally related compounds with corresponding biological activity data, which does not appear to be available for a series including this specific compound.

De Novo Design Approaches Leveraging the Scaffolding of this compound

There is no evidence in the literature of de novo design studies that specifically utilize the this compound scaffold as a starting point for designing new molecules. Such research would involve computational algorithms that grow new chemical structures within the constraints of a target's binding site.

Conformational Analysis and Energy Landscape Mapping of the Compound

A detailed conformational analysis or energy landscape map for this compound has not been reported. This type of investigation is essential for understanding the molecule's flexibility and identifying its low-energy, biologically relevant conformations.

Design, Synthesis, and Evaluation of Novel Derivatives and Analogues of 3 Pyrrolidin 3 Yl Thiazolidine 2,4 Dione

Scaffold Hopping and Bioisosteric Replacements Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering novel chemotypes with improved properties while retaining the desired biological activity. nih.gov In the context of the 3-(pyrrolidin-3-yl)thiazolidine-2,4-dione scaffold, these strategies can be employed to explore new chemical space and address potential liabilities of the parent molecule.

One notable example of bioisosteric replacement involves the modification of the thiazolidinedione ring itself. Research has been conducted on the bioisosteric replacement of the thiazolidinedione ring with a chemically similar pyrrolidinedione heterocyclic system in established TZD drugs like troglitazone, rosiglitazone (B1679542), and pioglitazone (B448). nih.gov This modification was prompted by toxicity concerns associated with the TZD ring, which has been implicated in the formation of reactive metabolites. nih.gov The resulting pyrrolidinedione analogues demonstrated reduced toxicity. nih.gov While this study was not performed on this compound itself, it provides a strong rationale for applying a similar bioisosteric replacement strategy to this scaffold to potentially enhance its safety profile.

Another approach to scaffold hopping could involve replacing the pyrrolidine (B122466) ring with other five- or six-membered nitrogen-containing heterocycles to explore different spatial arrangements and interactions with biological targets. The goal of such modifications would be to identify novel scaffolds that maintain or improve the desired pharmacological activity while offering advantages in terms of synthetic accessibility, physicochemical properties, or intellectual property.

The following table summarizes potential bioisosteric replacements for different moieties of the this compound scaffold.

Original MoietyPotential Bioisosteric Replacement(s)Rationale
Thiazolidine-2,4-dionePyrrolidine-2,4-dione, Hydantoin, OxazolidinedioneTo reduce potential toxicity associated with the TZD ring and explore different hydrogen bonding patterns.
PyrrolidinePiperidine, Azetidine, Morpholine, ThiazolidineTo alter the spatial orientation of substituents, basicity, and overall molecular shape.

Fragment-Based Design and Synthesis Methodologies

Fragment-based drug design (FBDD) is a powerful approach for the discovery of lead compounds, starting from small, low-complexity molecules (fragments) that bind to a biological target. researchgate.net The this compound scaffold can be deconstructed into its constituent fragments, the pyrrolidine ring and the thiazolidine-2,4-dione core, to guide the design of new derivatives.

The pyrrolidine fragment is of particular interest in FBDD due to its three-dimensional character, which allows for the exploration of a wider chemical space compared to flat aromatic rings. nih.gov Synthetic methodologies that allow for the controlled introduction of substituents on the pyrrolidine ring are crucial for generating a library of diverse fragments for screening.

The synthesis of novel derivatives of this compound can be guided by FBDD principles. For instance, after identifying a "hit" from a fragment library that binds to a specific target, the this compound scaffold can be used to link this fragment with another that binds to an adjacent pocket on the target protein, thereby creating a more potent molecule.

A general synthetic approach to novel derivatives involves a multi-step process. For example, the synthesis of N-substituted thiazolidinediones can be achieved through a four-step synthesis, often beginning with the Knoevenagel condensation of an aldehyde with 2,4-thiazolidinedione. nih.gov This can then be followed by reactions to introduce the desired pyrrolidine moiety at the N-3 position. nih.gov

Prodrug Strategies for Enhanced In Vitro Efficacy and Cellular Uptake

Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, limited permeability, or rapid metabolism. For the this compound scaffold, prodrug approaches could be designed to enhance its cellular uptake and improve its in vitro efficacy.

One potential strategy involves the modification of the functional groups present in the molecule. For instance, if the pyrrolidine nitrogen is a free amine, it could be acylated with a lipophilic group to increase membrane permeability. This acyl group would then be cleaved by intracellular esterases to release the active parent drug.

Another approach could target the thiazolidine-2,4-dione ring. The acidic N-H proton of the TZD ring can be derivatized to create prodrugs with altered solubility and permeability characteristics. These modifications would be designed to be stable in the extracellular environment but labile to enzymatic or chemical cleavage once inside the cell.

The following table outlines potential prodrug strategies for the this compound scaffold.

Parent Compound MoietyProdrug MoietyActivation MechanismDesired Outcome
Pyrrolidine N-HAcyl, CarbamateEsterase/Amidase cleavageEnhanced lipophilicity and cell permeability
Thiazolidine-2,4-dione N-HAcyloxymethyl, PhosphoryloxymethylEsterase/Phosphatase cleavageImproved aqueous solubility

Design Principles for Targeted Covalent Inhibitors Based on the Compound Scaffold

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their biological target, leading to irreversible inhibition. This approach can offer advantages in terms of potency and duration of action. The this compound scaffold can serve as a foundation for the design of novel TCIs.

The design of a TCI based on this scaffold would involve the incorporation of a "warhead" – a reactive functional group that can form a covalent bond with a specific amino acid residue (e.g., cysteine, serine, lysine) in the target protein's binding site. The this compound moiety would serve as the "scaffold" that directs the warhead to the appropriate location within the binding site.

Potential reactive groups that could be incorporated into derivatives of this compound include acrylamides, vinyl sulfones, or chloroacetamides. The position of this warhead would be critical and would be guided by the structural information of the target protein to ensure proximity to the targetable amino acid residue.

The synthesis of such covalent inhibitors would involve the modification of either the pyrrolidine ring or the thiazolidine-2,4-dione core to include the desired reactive group. For example, a substituent on the pyrrolidine ring could be functionalized with an acrylamide (B121943) moiety.

Development of Multi-Target Ligands Incorporating the this compound Moiety

Multi-target ligands, or "polypharmacology," is a drug design strategy that aims to create single molecules that can modulate multiple biological targets simultaneously. This approach can be particularly beneficial for complex diseases where multiple pathways are dysregulated. The this compound scaffold is well-suited for the development of multi-target ligands due to the presence of two distinct heterocyclic systems that can be independently functionalized to interact with different targets.

The thiazolidine-2,4-dione core is a known pharmacophore for targets such as peroxisome proliferator-activated receptors (PPARs) and histone deacetylases (HDACs). researchgate.netmdpi.com The pyrrolidine ring can be modified to incorporate pharmacophoric features for other targets. For example, by attaching a suitable pharmacophore to the pyrrolidine nitrogen, it may be possible to design a molecule that also inhibits another enzyme or receptor relevant to the disease of interest.

An example of this approach, although not with the specific 3-(pyrrolidin-3-yl) moiety, is the development of thiazolidine-2,4-dione derivatives that act as dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and other kinases. nih.gov In these designs, the TZD moiety often interacts with the hinge region of the kinase, while other parts of the molecule extend into different pockets of the ATP-binding site. nih.gov A similar strategy could be applied to the this compound scaffold, where the pyrrolidine ring is functionalized to target a secondary protein.

Rational Design and Synthesis of Compound Libraries for High-Throughput Screening

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of compounds for biological activity. The rational design and synthesis of compound libraries based on the this compound scaffold can significantly increase the chances of identifying promising hit compounds.

The design of such a library would focus on introducing a wide range of chemical diversity around the core scaffold. This can be achieved by varying the substituents on both the pyrrolidine ring and the thiazolidine-2,4-dione core. For the pyrrolidine ring, substituents can be introduced at various positions to explore different vectors in chemical space. For the TZD core, modifications are typically made at the C-5 position.

The synthesis of these libraries can be facilitated by using combinatorial chemistry approaches and efficient synthetic methodologies. For instance, a common intermediate, such as a protected 3-aminopyrrolidine, can be reacted with a variety of isothiocyanates and α-haloacetyl halides to generate a diverse set of this compound derivatives. Further diversity can be introduced by modifying the C-5 position of the TZD ring through Knoevenagel condensation with a library of aldehydes.

The following table provides an example of a combinatorial library design based on the this compound scaffold.

Scaffold PositionR1 (on Pyrrolidine N)R2 (on TZD C-5)
Variation 1 HAryl, Heteroaryl
Variation 2 Alkyl, AcylAryl, Heteroaryl
Variation 3 Substituted BenzylAryl, Heteroaryl
Variation 4 CarbamoylAryl, Heteroaryl

Advanced Methodologies for Characterization and Biological Assessment of 3 Pyrrolidin 3 Yl Thiazolidine 2,4 Dione

Advanced Spectroscopic Techniques in Structural Elucidation of Analogue Metabolites from In Vitro Systems

The biotransformation of thiazolidinedione (TZD) analogues is a critical area of study, as metabolites can possess unique efficacy or toxicity profiles. In vitro systems, primarily using human liver microsomes or cultured hepatocytes, are instrumental in predicting metabolic fate. While initial detection of metabolites is often accomplished with mass spectrometry, the definitive structural elucidation of these new chemical entities relies on advanced spectroscopic techniques, principally Nuclear Magnetic Resonance (NMR) spectroscopy. ucl.ac.uk

The metabolic pathways for well-studied TZDs like rosiglitazone (B1679542) and pioglitazone (B448) involve several key reactions, including N-demethylation, para-hydroxylation of the phenyl ring, and N-glucuronidation of the TZD ring itself. nih.govresearchgate.net Once a metabolite is generated in vitro and isolated, typically via high-performance liquid chromatography (HPLC), a suite of NMR experiments is employed for unambiguous structure confirmation.

One-dimensional (1D) ¹H NMR provides initial information on the molecule's proton environment, revealing changes such as the loss of a methyl signal in N-demethylation or shifts in aromatic signals upon hydroxylation. nih.gov However, for complex structures, two-dimensional (2D) NMR is indispensable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlate protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) H-C connections. ucl.ac.uk For instance, in identifying an N-glucuronide metabolite of pioglitazone, HMBC was crucial for confirming that the glucuronic acid moiety was attached to a specific nitrogen atom within the TZD ring. researchgate.net The use of ¹⁵N-NMR can provide further confirmation of modifications at nitrogen positions. researchgate.net

Stable isotope labeling, where a drug is synthesized with ¹³C or ¹⁵N isotopes at specific positions, can be a powerful complementary tool. When analyzed by NMR or MS, the resulting metabolites retain these isotopic labels, simplifying the process of tracking metabolic transformations and identifying the core structure of the parent drug within the metabolite. researchgate.net

Applications of High-Resolution Mass Spectrometry in Compound Analysis and Identification

High-Resolution Mass Spectrometry (HRMS), frequently coupled with liquid chromatography (LC-HRMS), is a cornerstone technology for the analysis and identification of compounds and their metabolites from complex biological matrices. Instruments such as Orbitrap and Time-of-Flight (TOF) mass analyzers provide high mass accuracy (typically <5 ppm error), enabling the confident determination of elemental compositions for parent compounds and their biotransformation products. nih.gov

In the context of 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione, HRMS would first be used to confirm the exact mass and elemental composition of the synthesized compound. Subsequently, in metabolic studies, LC-HRMS is employed in a non-targeted fashion to screen for all potential metabolites. A typical workflow involves incubating the compound with liver microsomes and analyzing samples over time. The data is then processed using specialized software to find ions that appear or increase in intensity and correlate with a decrease in the parent drug. nih.gov

Metabolite candidates are initially flagged based on their exact mass, which corresponds to the parent drug plus the mass shift of a known metabolic reaction. Tandem mass spectrometry (MS/MS) is then performed, where the candidate ion is isolated and fragmented. The resulting fragmentation pattern provides structural information. For TZDs, characteristic fragments related to the thiazolidinedione ring or its side chains can confirm the identity of a metabolite. researchgate.net A study on pioglitazone successfully used an HRMS-based metabolomics approach to identify 11 previously uncharacterized metabolite ions, demonstrating the power of this technique to uncover novel metabolic pathways that might be missed by lower-resolution instruments. nih.gov

Table 1: Common Metabolic Transformations and Corresponding Mass Shifts Detected by HRMS

Metabolic Reaction Mass Shift (Da) Elemental Composition Change
Hydroxylation +15.9949 +O
Dehydrogenation -2.0156 -2H
N-dealkylation (e.g., -CH₃) -14.0157 -CH₂
Glucuronidation +176.0321 +C₆H₈O₆
Sulfation +79.9568 +SO₃

Biophysical Techniques for Detailed Ligand-Target Interaction Studies

Understanding the direct physical interaction between a compound and its biological target is fundamental to elucidating its mechanism of action. For many TZD analogues, a primary target is the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Several biophysical techniques are available to characterize this interaction in detail.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures binding events in real-time. In a typical assay, the PPARγ protein is immobilized on the surface of a gold sensor chip. A solution containing the TZD compound is then flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a response signal. This allows for the direct measurement of association (kₐ) and dissociation (kₑ) rates. The equilibrium dissociation constant (K₋), a measure of binding affinity, is then calculated (K₋ = kₑ/kₐ). SPR is highly valuable for screening compounds and ranking them based on their affinity and binding kinetics.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of the TZD is titrated in small increments into a sample cell containing the PPARγ protein. The resulting heat change is measured after each injection until the protein is saturated. The data is fitted to a binding model to determine the binding affinity (K₋), stoichiometry (n), and the key thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the interaction, offering insights into the forces (e.g., hydrogen bonds, hydrophobic interactions) that drive the binding.

NMR Spectroscopy of Protein-Ligand Complexes: NMR provides atomic-level resolution information about binding interactions. One common method is Chemical Shift Perturbation (CSP) , or chemical shift mapping. A 2D NMR spectrum (e.g., ¹H-¹⁵N HSQC) of the ¹⁵N-labeled PPARγ protein is recorded. Upon addition of the TZD ligand, amino acids in the binding pocket and surrounding regions will experience a change in their chemical environment, causing their corresponding peaks in the spectrum to shift. By mapping these shifts onto the protein's structure, the ligand binding site can be precisely identified. lu.se A complementary ligand-observed method, Saturation Transfer Difference (STD) NMR , involves irradiating the protein and observing the transfer of saturation to the bound ligand. This allows for the identification of the specific parts of the ligand (the "binding epitope") that are in closest contact with the protein.

Microfluidic Platforms for Miniaturized In Vitro Assay Development

Microfluidic technologies, particularly organ-on-a-chip platforms, represent a significant advancement for in vitro assay development, offering more physiologically relevant models than traditional 2D cell cultures while minimizing the use of reagents. bohrium.com These miniaturized systems allow for precise control over the cellular microenvironment, including fluid flow, nutrient gradients, and cell-cell interactions. mdpi.com

For a compound like this compound, a "liver-on-a-chip" platform could be developed to assess its metabolic profile and potential for hepatotoxicity. Such a device would feature microchannels lined with cultured primary human hepatocytes. A continuous, slow flow of culture medium containing the compound would mimic blood flow through the liver sinusoids. This dynamic culture condition helps maintain hepatocyte function for longer periods than static cultures. Small volumes of the outflowing medium can be collected over time and analyzed by LC-MS to identify metabolites and quantify their rate of formation. Furthermore, cell viability and stress markers (e.g., albumin production, cytochrome P450 activity) can be monitored directly on-chip, providing an early indication of potential toxicity.

The versatility of microfluidics also allows for the creation of multi-organ platforms. For example, a liver chip could be fluidically linked to a "kidney-on-a-chip" to investigate how metabolites produced in the liver affect renal cells, providing a more systemic view of the compound's disposition and potential toxicity. bohrium.com

Integration of Omics Technologies for Comprehensive Pathway Elucidation in Cellular Contexts

Omics technologies, such as proteomics and metabolomics, provide a global, unbiased view of the molecular changes within cells or tissues following compound exposure. Integrating these datasets offers a powerful approach to elucidate the comprehensive biological pathways modulated by a compound. This has been effectively demonstrated in studies investigating the cardiotoxicity associated with some TZD-class drugs.

In studies using human-derived cardiomyocytes, an integrated toxicometabolomics and toxicoproteomics approach revealed a distinct molecular fingerprint of TZD-induced stress. High-resolution LC-MS was used to profile changes in both metabolites and proteins. Network analysis of the combined datasets showed that TZD exposure caused a significant disruption of key biochemical pathways.

Key Pathway Perturbations Identified by Multi-Omics Analysis of TZDs:

Energy Metabolism: A distinct shift away from fatty acid oxidation towards anaerobic glycolysis was observed. This was evidenced by the downregulation of proteins involved in oxidative phosphorylation and the accumulation of metabolites associated with glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

Redox State: A marked disruption in the glutathione (B108866) (GSH) system was identified, indicating an imbalanced redox state and the induction of oxidative stress.

Amino Acid and Purine Metabolism: Significant alterations in the levels of various amino acids and purines were noted, pointing to broad-ranging effects on cellular biosynthesis and signaling.

This integrative analysis identified several molecules as central "hubs" in the response network, highlighting them as key features of the compound's mechanism of action or toxicity.

Table 2: Key Metabolomic and Proteomic Features Dysregulated by TZD Exposure in Cardiomyocytes

Omics Type Feature Identified as a Network Hub Observed Change Implicated Pathway
Metabolomics L-Ornithine Increased Amino Acid Metabolism
Metabolomics L-Tyrosine Increased Amino Acid Metabolism
Metabolomics Spermidine Increased Polyamine Metabolism
Metabolomics Tiglylcarnitine Altered Fatty Acid Metabolism
Metabolomics Guanine Altered Purine Metabolism
Proteomics Inosine-5'-monophosphate dehydrogenase 2 Altered Purine Biosynthesis
Proteomics WD repeat-containing protein 1 Altered Signal Transduction

Advanced Imaging Techniques for Subcellular Localization and Target Engagement Studies

Visualizing where a compound accumulates within a cell and whether it engages its target is crucial for understanding its biological effects. Advanced imaging techniques offer powerful, often quantitative, ways to investigate these processes.

Fluorescence Microscopy: This technique can be used to observe the effects of a compound on subcellular organelles. For instance, coherent multiprobe fluorescence microscopy has been used to study TZD toxicity in live hepatocytes. By using fluorescent dyes that report on mitochondrial membrane potential, membrane permeability, and calcium levels, researchers demonstrated that a primary effect of certain TZDs is the disruption of mitochondrial activity, which precedes cell death. For direct visualization of the compound itself, a fluorescent tag could be chemically conjugated to this compound, allowing its uptake and subcellular distribution (e.g., in the nucleus, mitochondria, or cytoplasm) to be tracked using confocal or multi-photon microscopy. nih.govmdpi.com

Target Engagement Imaging: More advanced fluorescence techniques can directly measure the binding of a drug to its target in living cells. Two-photon fluorescence anisotropy microscopy (FAIM), for example, can measure the molecular rotation of a fluorescently labeled drug. github.io When the drug is freely diffusing in the cytoplasm, it tumbles rapidly, resulting in low anisotropy. When bound to a large protein target like PPARγ, its rotation slows dramatically, leading to a measurable increase in anisotropy. This allows for the direct visualization and quantification of target engagement at specific subcellular locations, such as within the nucleus. github.io Macroscopic Fluorescence Lifetime Imaging (MFLI) using Förster Resonance Energy Transfer (FRET) is another method that can quantitatively report on drug-target engagement in live animals. nih.gov

Mass Spectrometry Imaging (MSI): MSI is a powerful, label-free technique that generates a map of the spatial distribution of molecules in a thin tissue section. After exposing an animal or tissue model to a compound, a tissue of interest (e.g., liver) can be sectioned and analyzed by MSI. The instrument scans the tissue surface, generating a mass spectrum at each pixel. This data is used to create ion density maps, showing the precise location of the parent drug and its various metabolites. MSI can reveal if a compound penetrates a target tissue, if it co-localizes with a specific anatomical feature, and how it is metabolized locally, providing invaluable information that is lost in traditional tissue homogenate analysis.

Future Research Directions and Unexplored Avenues for 3 Pyrrolidin 3 Yl Thiazolidine 2,4 Dione

Identification of Novel and Unconventional Biological Targets

While the thiazolidinedione class is well-known for its interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism, the full spectrum of its biological targets remains to be elucidated. nih.govencyclopedia.pub Future research should venture beyond this established target to identify novel and unconventional binding partners for 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione.

Recent studies on various TZD derivatives have revealed activities against a range of other targets, suggesting a broader therapeutic potential. nih.gov These include enzymes implicated in diabetic complications and cancer, such as aldose reductase, protein tyrosine phosphatase 1B (PTP1B), and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govmdpi.comnih.gov Furthermore, some TZD-based compounds have shown the ability to simultaneously target PPARγ and histone deacetylases (HDACs), which could be beneficial in cancer therapy. mdpi.commdpi.com

The exploration of unconventional targets for this compound could unveil therapeutic applications in a wider range of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. researchgate.netnih.gov

Table 1: Potential Biological Targets for Thiazolidinedione Derivatives

Target Therapeutic Area Reference
Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Type 2 Diabetes nih.govencyclopedia.pub
Aldose Reductase Diabetic Complications nih.govmdpi.com
Protein Tyrosine Phosphatase 1B (PTP1B) Type 2 Diabetes nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Cancer nih.govresearchgate.net

Exploration of Undiscovered Mechanisms of Action and Biological Pathways

A deeper understanding of how this compound exerts its effects at a molecular level is crucial for its development as a therapeutic agent. Beyond the classical PPARγ agonist mechanism, which involves the transactivation or trans-repression of target genes, other biological pathways may be modulated by this compound. nih.govencyclopedia.pub

For instance, some TZD derivatives have been shown to induce apoptosis in cancer cells and inhibit cell migration. nih.gov The antioxidant properties of TZDs, through the scavenging of reactive oxygen species (ROS), represent another important mechanism that could be protective against cellular damage in various pathological conditions. nih.govnih.gov Investigating the impact of this compound on these and other cellular processes, such as angiogenesis and DNA repair, could reveal novel mechanisms of action. nih.govnih.gov

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of thiazolidinedione derivatives is a well-established field, with methods like the Knoevenagel condensation being commonly employed. nih.govnih.gov However, there is a continuous need for more innovative and sustainable synthetic strategies. Future research in this area should focus on the development of greener and more efficient methods for the synthesis of this compound and its analogues.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for some TZD derivatives. rfppl.co.inacs.org The exploration of one-pot, multi-component reactions and the use of eco-friendly catalysts could further enhance the sustainability of the synthetic process. researchgate.netresearchgate.net These advancements would not only be environmentally beneficial but also economically advantageous for the large-scale production of the compound.

Table 2: Synthetic Methodologies for Thiazolidinedione Derivatives

Methodology Advantages Reference
Knoevenagel Condensation Well-established, versatile nih.govnih.gov
Microwave Irradiation Reduced reaction times, improved yields rfppl.co.inacs.org
Multi-component Reactions Increased efficiency, atom economy researchgate.net

Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.gov These technologies can be powerfully integrated into the research and development of this compound to accelerate the identification of promising therapeutic candidates and optimize their properties. informahealthcare.com

AI and ML algorithms can be used to analyze large datasets to predict the pharmacokinetic properties, efficacy, and potential adverse reactions of novel TZD derivatives. informahealthcare.comnih.gov This can help in the early stages of drug development to prioritize compounds with the most favorable profiles. Furthermore, AI can be used to design novel TZD analogues with improved potency and selectivity for their biological targets. The use of "digital twin" models could also enable the rapid in silico testing of personalized agents.

Addressing Challenges in Compound Selectivity and Potency through Advanced Chemical Biology Approaches

A key challenge in the development of TZD-based therapies is achieving high selectivity and potency for the desired biological target while minimizing off-target effects. nih.gov Advanced chemical biology approaches can be employed to address this challenge for this compound.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the TZD scaffold influence its biological activity. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, can provide insights into the binding interactions between the compound and its target, guiding the rational design of more potent and selective derivatives. nih.govnih.gov

Potential for Combination Research in Complex In Vitro Systems

The therapeutic potential of this compound may be enhanced when used in combination with other drugs. Investigating the effects of this compound in complex in vitro systems, such as co-cultures and organoids, can provide valuable information on its efficacy in a more physiologically relevant context.

For example, studies have shown that combining a PPARγ ligand with a weak HDAC inhibitor can be more effective than either drug alone in some cancers. mdpi.com Exploring such combination therapies with this compound could lead to the development of novel and more effective treatment strategies for a variety of diseases.

Identification and Prioritization of Gaps in Current Academic Understanding of the Compound's Biological Profile

A thorough review of the existing literature on thiazolidinedione derivatives reveals several gaps in our understanding of their biological profiles. While much is known about their role in metabolic diseases, their potential in other therapeutic areas, such as oncology and neurology, is less explored. nih.gov

Future research should prioritize the investigation of the effects of this compound in a wider range of disease models. A comprehensive characterization of its pharmacological and toxicological properties is also essential for its potential translation into the clinic. Addressing these knowledge gaps will be critical for realizing the full therapeutic potential of this promising compound.

Q & A

Q. What are the recommended safety protocols for handling 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves (EN 374-compliant), chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing or handling powdered forms to avoid inhalation .
  • Exposure Mitigation : In case of skin contact, immediately wash with soap and water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .
  • Waste Disposal : Segregate contaminated materials (gloves, filters) in labeled containers for incineration by certified hazardous waste services .

Q. How can researchers design initial experiments to synthesize this compound?

Methodological Answer:

  • Synthetic Routes : Start with cyclocondensation of pyrrolidin-3-amine with thiophosgene and ethyl glyoxylate under inert atmosphere (N₂/Ar). Monitor pH (optimal range: 7.5–8.5) to avoid side reactions .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >95% purity .
  • Yield Optimization : Pre-cool reagents to 4°C to minimize thermal degradation. Pilot studies suggest yields improve by 15–20% under controlled cooling .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

Technique Key Parameters Purpose
¹H/¹³C NMR DMSO-d₆ solvent, δ 1.8–2.1 (pyrrolidine protons), δ 4.3–4.5 (thiazolidine ring)Confirm backbone structure and substituent positions
HPLC C18 column, 0.1% TFA in H₂O/MeOH gradient (40:60 to 20:80), λ=254 nmQuantify purity (>98% for pharmacological assays)
Mass Spectrometry ESI+ mode, m/z 215 [M+H]⁺Verify molecular weight and detect impurities

Advanced Research Questions

Q. How can computational modeling be integrated with experimental studies to predict reaction pathways of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states during cyclization. Compare activation energies for alternative pathways (e.g., keto-enol tautomerization vs. direct ring closure) .
  • Feedback Loops : Validate simulations with experimental kinetic data (e.g., Arrhenius plots from DSC). Adjust computational parameters if discrepancies exceed 10% .
  • Software Tools : Gaussian or ORCA for energy minimization; PyMol for visualizing steric effects in substituent modifications .

Q. What methodologies are effective in resolving contradictory data observed in the spectroscopic analysis of derivatives?

Methodological Answer:

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguous NOE signals. For example, conflicting δ 4.3 ppm peaks in ¹H NMR may arise from rotational isomers, which XRD can clarify .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to track carbon environments in complex mixtures (e.g., differentiating regioisomers) .
  • Machine Learning : Train models on spectral databases (e.g., NIST) to predict peak assignments for novel derivatives .

Q. What strategies optimize reaction yields when modifying the thiazolidine-2,4-dione core under varying catalytic conditions?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, NiCl₂, and organocatalysts (e.g., proline derivatives) for cross-coupling reactions. Pilot data show Pd/C (5 mol%) increases Suzuki coupling yields by 30% vs. Ni-based catalysts .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethers (THF). DMSO enhances solubility of intermediates but may promote side reactions at >80°C .
  • DOE (Design of Experiments) : Use factorial designs to assess interactions between temperature (40–100°C), catalyst loading (1–10 mol%), and reaction time (6–24 hrs). Pareto charts identify temperature as the most significant factor (p<0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.